2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid
Description
2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid is a benzoic acid derivative featuring a 2,5-dimethylphenyl substituent at the second position and a fluorine atom at the fifth position of the benzoic acid core. The electron-donating methyl groups and electron-withdrawing fluorine atom likely influence its physicochemical properties, such as acidity, lipophilicity, and reactivity, which are critical for biological interactions .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJBSSNOUDPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681207 | |
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179849-45-6 | |
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid typically involves the introduction of the fluorine atom and the methyl groups onto the benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where fluorine and methyl groups are introduced using appropriate reagents under controlled conditions. For instance, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial production to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine or methyl groups.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents significantly impact molecular activity. For example:
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This compound exhibits high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to the electron-donating methyl groups at the 2,5-positions of the anilide ring. The lipophilicity imparted by methyl groups enhances membrane permeability .
Key Insight : Methyl groups (electron-donating) enhance lipophilicity and PET inhibition, whereas halogens like chlorine or fluorine (electron-withdrawing) may improve target binding but reduce membrane penetration .
Functional Group Comparison
- Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group increases acidity and hydrogen-bonding capacity compared to carboxamide derivatives (e.g., those in ). This difference may affect solubility and interactions with enzymatic active sites.
- Hydroxynaphthalene vs.
Research Implications
- Agrochemical Development : The 2,5-dimethylphenyl group in the target compound may optimize PET inhibition, while the fluorine atom balances electron effects. Comparative studies with chlorinated analogs () could refine substituent selection for herbicidal activity .
- Structure-Activity Relationships (SAR) : Ortho-substituted methyl groups enhance steric shielding and lipophilicity, whereas para-substituents may disrupt planar binding conformations. Further studies on substituent positioning are warranted .
Biological Activity
2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.
- Chemical Structure : The compound features a benzoic acid backbone with a fluorine atom and a dimethylphenyl group.
- Molecular Formula : C15H13F O2
- CAS Number : 1179849-45-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, fluorinated compounds often exhibit enhanced bioactivity due to their ability to interact with biological targets more effectively.
-
Mechanism of Action :
- The presence of fluorine atoms can enhance the lipophilicity and stability of the compound, facilitating better interaction with cell membranes and biological receptors.
- Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
-
Case Studies :
- A study on fluorinated peptoid-based histone deacetylase (HDAC) inhibitors showed that fluorinated compounds could significantly inhibit tumor growth in various cancer cell lines, indicating a similar potential for this compound .
- Another investigation revealed that fluorinated analogs exhibited reduced toxicity in non-cancerous cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound is limited, similar compounds have demonstrated significant activity against various pathogens.
- Potential Applications : Compounds with similar structures are often explored for their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and cancer progression.
- Receptor Interaction : Fluorine atoms can form strong hydrogen bonds with specific receptors, modulating signaling pathways that control cell growth and apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(2,5-Difluorophenyl)-5-fluorobenzoic acid | Contains two fluorine atoms | Enhanced anticancer activity |
| 2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid | Different substitution pattern | Potential anti-inflammatory effects |
| 2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid | Methoxy instead of fluorine | Investigated for analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
